4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a synthetic compound that exhibits structural complexity and potential biological activity. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties. The compound's unique structure features a thieno[2,3-c]pyridine moiety, which is significant in medicinal chemistry.
This compound is classified as a small organic molecule with potential applications in pharmaceuticals due to its structural features that may interact with biological targets. It falls under the category of heterocyclic compounds owing to the presence of the thieno[2,3-c]pyridine ring.
The synthesis of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps that include the formation of the thieno[2,3-c]pyridine core followed by functionalization to introduce the benzoyl and cyano groups.
The molecular formula of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is with a molecular weight of approximately 432.56 g/mol. The compound features several functional groups including:
The structural representation can be depicted using SMILES notation: C1=CC=C(C=C1)C(=O)N2C(CCN=C(C#N)C2=CCS1=CC=C(C=C1)C(=O)N=CN=C(C#N)C1CCCCC1).
The compound is likely to participate in various chemical reactions typical of amides and heterocycles. These may include:
Understanding the reactivity of this compound can provide insights into its potential transformations in biological systems or during synthetic procedures.
Key physical properties include:
Relevant chemical properties include:
The primary applications of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride lie in medicinal chemistry and drug discovery. Its structural features make it a candidate for:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: